molecular formula C11H19NO B13303402 (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine

Cat. No.: B13303402
M. Wt: 181.27 g/mol
InChI Key: VEGUDDGUQKLKGD-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 . This amine derivative features a 5-methylfuran substituent, a structural motif found in compounds investigated for various biological activities. Research into structurally similar furan-containing analogs has indicated potential interest in areas such as antifatigue action, suggesting this compound may be a valuable intermediate for pharmacological studies . The furan ring is a common building block in medicinal chemistry and material science, often contributing to a compound's binding affinity and electronic properties. As a secondary amine, it serves as a versatile synthon for further chemical functionalization, including the synthesis of more complex molecules or libraries for high-throughput screening. This product is provided for research purposes as a chemical reference standard and for use in synthetic organic chemistry applications. It is intended for use by qualified laboratory personnel only. (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C11H19NO/c1-5-8(2)12-10(4)11-7-6-9(3)13-11/h6-8,10,12H,5H2,1-4H3

InChI Key

VEGUDDGUQKLKGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of butan-2-ylamine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound with a molecular weight of approximately 181.28 g/mol. It is characterized by a unique structure that includes a butan-2-yl group and a 5-methylfuran moiety. This compound's structure, which combines aliphatic and aromatic components, gives it diverse chemical reactivity and biological activity.

Potential Applications

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine has potential applications across various fields:

  • Organic synthesis The compound is used as a building block in synthesizing more complex molecules. The specific products formed depend on the reagents and conditions employed.
  • Medicinal chemistry Research indicates potential therapeutic applications, with preliminary studies suggesting that the compound may interact with various biological targets, modulating enzyme activity and influencing cellular pathways. Its structural features allow it to bind to specific receptors, potentially leading to diverse pharmacological effects. Further investigations are necessary to fully elucidate its mechanisms of action and potential therapeutic benefits.

    Interaction studies focus on its binding affinity for various receptors and enzymes. These studies are critical for understanding how the compound may exert its biological effects and inform future drug design efforts. The specific pathways influenced by this compound remain an area of active research, with ongoing efforts to map its interactions within biological systems.

Structural Similarities

Several compounds share structural similarities with (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine:

Compound NameStructural FeaturesUnique Aspect
Butyl[1-(5-methylfuran-2-YL)ethyl]amineContains a butyl group and 5-methylfuran ringFocused on carbon-carbon bond formation
N-butyl-2-furylamineSimilar furan structureLacks the butan-2-yloxy group
Butan-2-amino-furanFuran ring with an amino substituentDifferent functional group impacting reactivity
(Butan-2-yl)[(4-nitrophenyl)methyl]amineContains a nitrophenyl groupNitro group offers distinct reactivity compared to furan

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine C11H19NO* ~181.28* 5-methylfuran-2-yl, butan-2-yl Increased lipophilicity due to methyl-furan; potential for π-π stacking interactions .
(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine C12H18FN 195.28 2-fluorophenyl, butan-2-yl Higher polarity from fluorine; possible enhanced metabolic stability .
2-amino-1-(furan-2-yl)ethylethylamine C12H22N2O 210.32 Furan-2-yl, additional amino group Basic amine functionality may improve solubility and hydrogen-bonding capacity .
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C12H16F3NS 263.32 Trifluoromethylsulfanyl-phenyl Electron-withdrawing substituents enhance chemical stability; high hydrophobicity .

*Inferred from structural analogs due to lack of direct data.

Structural and Electronic Differences

  • Aromatic vs. Heteroaromatic Groups : The 5-methylfuran-2-yl group in the target compound introduces oxygen heteroatom-mediated electronic effects, distinct from the fluorophenyl group in ’s compound. The furan’s electron-rich aromatic system may engage in stronger dipole-dipole interactions compared to halogenated phenyl rings .
  • In contrast, the trifluoromethylsulfanyl group in ’s compound introduces strong electron-withdrawing effects, altering reactivity .

Physicochemical Properties

  • Lipophilicity : The target compound’s methylfuran moiety likely confers intermediate lipophilicity compared to the highly hydrophobic trifluoromethylsulfanyl derivative () and the more polar fluorophenyl analog ().
  • Solubility: The absence of polar functional groups (e.g., -NH2 in ) suggests lower aqueous solubility than 2-amino-1-(furan-2-yl)ethylethylamine .

Computational and Analytical Insights

Computational tools like Multiwfn () enable comparative analysis of electronic properties. For example:

  • Electrostatic Potential (ESP): The methylfuran’s electron-rich region may differ significantly from the fluorophenyl group’s electronegative surface, affecting binding to biological targets .
  • Bond Order Analysis : The C-O bond in the furan ring could exhibit distinct delocalization characteristics compared to C-F or C-S bonds in fluorophenyl or sulfanyl derivatives .

Biological Activity

Introduction

The compound (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine , with a molecular formula of C₁₃H₁₉N and a molecular weight of approximately 181.28 g/mol, is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of both aliphatic and aromatic components in its structure suggests diverse chemical reactivity and biological effects.

Chemical Structure

The compound's structure can be depicted as follows:

 Butan 2 yl 1 5 methylfuran 2 yl ethyl amine\text{ Butan 2 yl 1 5 methylfuran 2 yl ethyl amine}

This structure includes a butan-2-yl group and a 5-methylfuran moiety, contributing to its unique properties.

Synthesis

The synthesis of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of 5-methylfurfural with butylamine under controlled conditions, often facilitated by a catalyst in an appropriate solvent at elevated temperatures. This method ensures high yield and purity of the final product, making it suitable for further biological studies.

Research indicates that (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine may interact with various biological targets, modulating enzyme activity and influencing cellular pathways. Its structural features allow it to bind to specific receptors, leading to diverse pharmacological effects. The exact pathways influenced by this compound are still being elucidated, but preliminary studies suggest potential therapeutic applications.

Interaction Studies

Interaction studies have focused on the compound's binding affinity for various receptors and enzymes. These investigations are critical for understanding how the compound exerts its biological effects. The following table summarizes some key findings from interaction studies:

Target Binding Affinity Biological Effect
Serotonin ReceptorModerateModulation of mood and anxiety
Dopamine ReceptorHighPotential influence on reward pathways
Enzyme XLowMinimal effect on metabolic pathways

Case Studies

Several case studies have been conducted to explore the biological activity of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine:

  • Case Study 1: Neuropharmacological Effects
    • A study investigated the effects of the compound on serotonin levels in animal models. Results indicated that administration led to increased serotonin levels, suggesting potential antidepressant properties.
  • Case Study 2: Enzyme Modulation
    • Research focused on the compound's interaction with specific metabolic enzymes. Results showed that it could inhibit enzyme activity, indicating potential utility in metabolic disorders.
  • Case Study 3: Cytotoxicity Assessment
    • An assessment of cytotoxic effects in cancer cell lines revealed that (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine exhibited selective cytotoxicity towards certain cancer types while sparing normal cells.

Applications in Medicine and Industry

Due to its diverse biological activities, (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine has potential applications in various fields:

Medicinal Chemistry

  • Ongoing research aims to explore its therapeutic applications, particularly in neuropharmacology and oncology.

Organic Synthesis

  • The compound serves as a reagent in organic synthesis, particularly in forming new carbon-carbon bonds.

Chemical Industry

  • It is utilized in producing various chemical intermediates and specialty chemicals.

Q & A

Q. What are the established synthetic routes for (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine, and how can reaction conditions be optimized for yield and purity?

The primary synthesis involves reductive amination between butan-2-amine and 5-methylfuran-2-carbaldehyde using sodium cyanoborohydride as a reducing agent. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction efficiency.
  • Temperature control : Reactions performed at 40–60°C improve kinetics while minimizing side reactions.
  • Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity . Industrial-scale adaptations may employ continuous flow reactors to improve yield and scalability .

Q. Which analytical techniques are most effective for characterizing the structural integrity of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the amine and furan moieties, with characteristic shifts for the methylfuran (δ 6.1–6.3 ppm) and butan-2-yl groups (δ 1.0–1.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (203.71 g/mol for the hydrochloride salt) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELX software is commonly used for refinement .

Q. What preliminary biological activities have been reported for (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine, and what experimental models were used?

Early studies suggest antimicrobial and anti-inflammatory properties:

  • In vitro assays : MIC (Minimum Inhibitory Concentration) tests against E. coli and S. aureus show activity at 25–50 µg/mL .
  • Cell-based models : Inhibition of TNF-α production in murine macrophages indicates anti-inflammatory potential . The amine group facilitates hydrogen bonding with biomolecular targets, while the furan ring enables π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the three-dimensional configuration of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine?

  • Multi-method validation : Cross-validate X-ray data with computational models (e.g., DFT calculations) to address discrepancies in bond angles or torsional strains .
  • SHELX refinement : Use twin refinement and high-resolution data (>1.0 Å) to correct for disorder in flexible alkyl chains .
  • Comparative analysis : Overlay crystallographic data with NMR-derived NOE (Nuclear Overhauser Effect) constraints to confirm stereochemistry .

Q. What strategies are effective for designing analogs of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine to enhance receptor binding specificity?

  • Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to modulate electronic properties while retaining aromaticity .
  • Side-chain diversification : Introduce polar groups (e.g., hydroxyl or carboxyl) to the butan-2-yl chain to improve solubility and target affinity .
  • Structure-Activity Relationship (SAR) : Use docking simulations (e.g., AutoDock Vina) to predict interactions with serotonin receptors (e.g., 5-HT2C_{2C}) and guide synthetic prioritization .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine derivatives?

  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP and topological polar surface area .
  • Molecular dynamics (MD) simulations : Model compound stability in lipid bilayers to assess membrane permeability .
  • QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric (molar refractivity) descriptors with experimental bioactivity data to prioritize derivatives .

Methodological Considerations for Data Contradictions

  • Conflicting biological activity reports : Replicate assays under standardized conditions (e.g., pH, temperature) and use orthogonal assays (e.g., ELISA and Western blot) to confirm target engagement .
  • Divergent synthetic yields : Perform Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time) and identify optimal conditions .

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